NMR characterization of tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate
NMR characterization of tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate
An In-Depth Technical Guide to the NMR Characterization of tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate
Abstract
This technical guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate. While direct experimental data for this specific molecule is not widely published, this document, grounded in extensive spectroscopic principles, serves as an expert guide for researchers, scientists, and drug development professionals. It outlines the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, details the causal logic behind these predictions, and presents a robust framework for structural elucidation using 2D NMR techniques. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity.
Introduction: The Structural Significance of Fluorinated Azepanes
Substituted azepanes are crucial scaffolds in medicinal chemistry due to their prevalence in bioactive molecules. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] The specific compound, tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate, incorporates a gem-difluoro motif adjacent to a hydroxyl group, creating a stereochemically rich and conformationally complex system.[1] NMR spectroscopy is an indispensable tool for the unambiguous structural and stereochemical assignment of such complex molecules.[2][3] This guide will provide a detailed predictive analysis of the NMR data for this compound.
Molecular Structure and Atom Numbering
For clarity in the subsequent NMR analysis, the atoms of tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate are numbered as follows:
Caption: Molecular structure and atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. The presence of the bulky tert-butyl group and the electronegative fluorine and oxygen atoms will significantly influence the chemical shifts.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H5 | ~3.8 - 4.2 | ddd | JH5-H6a ≈ 8-10, JH5-H6b ≈ 4-6, ³JH5-F ≈ 15-25 | Deshielded by the adjacent hydroxyl group. Coupling to the two diastereotopic protons on C6 and long-range coupling to the fluorine atoms. |
| H2, H7 | ~3.2 - 3.8 | m | - | Protons adjacent to the nitrogen of the carbamate are deshielded. Likely complex multiplets due to conformational heterogeneity and coupling to adjacent methylene protons. |
| H3, H6 | ~1.8 - 2.5 | m | - | Methylene protons of the azepane ring. They will be diastereotopic and exhibit complex splitting patterns due to geminal and vicinal couplings. |
| OH | Variable | br s | - | The chemical shift is dependent on concentration, temperature, and solvent. Will likely appear as a broad singlet. |
| C(CH₃)₃ | ~1.45 | s | - | A sharp singlet integrating to nine protons, characteristic of the tert-butyl group.[4] |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5][6] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The signals will be influenced by the attached atoms, particularly the electronegative F, O, and N atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupled) | Rationale | |---|---|---|---|---| | C=O (Boc) | ~155 | s | Carbonyl carbon of the carbamate group.[7][8] | | C4 | ~120 - 125 | t (¹JCF ≈ 240-260 Hz) | The gem-difluoro substitution causes a significant downfield shift and a characteristic triplet due to one-bond C-F coupling.[9][10] | | C(CH₃)₃ | ~80 | s | Quaternary carbon of the tert-butyl group.[4][8] | | C5 | ~70 - 75 | t (²JCF ≈ 20-30 Hz) | Carbon bearing the hydroxyl group, deshielded by oxygen. Will show a triplet due to two-bond coupling to the fluorine atoms. | | C2, C7 | ~45 - 55 | s | Carbons adjacent to the nitrogen atom. | | C3, C6 | ~30 - 40 | t (³JCF ≈ 5-10 Hz) | Methylene carbons of the azepane ring. C3 will show a triplet due to three-bond coupling to the fluorine atoms. | | C(CH₃)₃ | ~28 | s | Methyl carbons of the tert-butyl group, appearing as a single peak due to rapid rotation.[11] |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrument Setup: Use the same spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048, as ¹³C has a low natural abundance.
-
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the local electronic environment.[2][3] For this molecule, a single signal is expected for the two equivalent fluorine atoms.
| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| F at C4 | ~ -90 to -120 | m | - | The chemical shift is highly dependent on the solvent and molecular conformation. The signal will be a complex multiplet due to coupling with protons on C3 and C5. |
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrument Setup: Use the same spectrometer, equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: A wide range should be chosen initially (e.g., -50 to -250 ppm) and then narrowed.
-
Reference: An external reference such as CFCl₃ (δ 0.00 ppm) is often used.[10]
-
Structural Elucidation with 2D NMR Spectroscopy
To definitively assign the predicted signals and confirm the structure, 2D NMR experiments are essential.[12][13]
Caption: Workflow for NMR-based structural elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. For instance, a cross-peak between the H5 proton and the H6 protons would be expected, confirming their vicinal relationship.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to unambiguously assign the carbon signals for C2, C3, C5, C6, and C7 based on the assignments of their attached protons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons. For example, the protons of the tert-butyl group (at ~1.45 ppm) would show a correlation to the quaternary carbon of the tert-butyl group (~80 ppm) and the carbonyl carbon of the Boc group (~155 ppm).
Conclusion
The presents a fascinating case study in the application of modern spectroscopic techniques to complex, fluorinated molecules. This guide provides a robust, predictive framework for its analysis. The interplay of ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D correlation experiments, allows for the complete and unambiguous assignment of its structure. The principles and methodologies outlined here are broadly applicable to the characterization of other novel fluorinated heterocyclic compounds, which are of significant interest in the field of drug discovery.
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